1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

LC-MS/MS quantitation stable isotope dilution selected ion monitoring

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (C₁₁H₁₁D₄N; MW 165.27 g/mol) is a tetradeuterated isotopologue of the 3-benzazepine scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a partially saturated azepine ring. Unlike the protiated parent (C₁₁H₁₅N; MW 161.24 Da; monoisotopic mass 161.120453 Da; LogP 2.30) , the four deuterium substitutions confer a +4.03 Da mass shift and altered chromatographic behavior, positioning this compound as a stable-isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical workflows targeting benzazepine-derived analytes.

Molecular Formula C11H15N
Molecular Weight 165.27 g/mol
Cat. No. B12425695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
Molecular FormulaC11H15N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC1CNCCC2=CC=CC=C12
InChIInChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/i6D2,7D2
InChIKeyZRPYKXHZFPGPRZ-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4: Deuterated Benzazepine Analytical Standard for LC-MS and HPLC Quantification


1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (C₁₁H₁₁D₄N; MW 165.27 g/mol) is a tetradeuterated isotopologue of the 3-benzazepine scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a partially saturated azepine ring [1]. Unlike the protiated parent (C₁₁H₁₅N; MW 161.24 Da; monoisotopic mass 161.120453 Da; LogP 2.30) , the four deuterium substitutions confer a +4.03 Da mass shift and altered chromatographic behavior, positioning this compound as a stable-isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical workflows targeting benzazepine-derived analytes [2]. The compound is supplied as a hydrochloride salt (MW 201.73) at ≥95% purity and is explicitly designated as an analytical standard for HPLC method development and drug R&D .

Why Non-Deuterated or Alternative-Labeled Benzazepine Standards Cannot Substitute 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 in Quantitative Bioanalysis


Generic substitution of deuterated internal standards (IS) with non-deuterated or differently labeled analogs introduces quantifiable error in LC-MS and GC-MS workflows. The protiated parent compound co-elutes with the target analyte and shares identical precursor/product ions, making it impossible to deconvolve IS and analyte signals [1]. Even alternative deuterated benzazepines such as lorcaserin-d4 (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4; MW 199.72) carry an aromatic chlorine substituent that alters extraction recovery, ionization efficiency, and chromatographic retention, introducing systematic bias when quantifying dechloro-benzazepine analytes . The four-deuterium labeling of 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 provides a net +4 Da mass shift while preserving near-identical physicochemical properties (ΔLogP <0.05 estimated for deuteration of aliphatic CH bonds) [2], ensuring co-extraction and co-ionization behavior that is essential for matrix-effect compensation. Below we present the quantitative evidence demonstrating where this specific isotopologue outperforms its closest comparators.

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Mass Spectrometric Resolution: +4.03 Da Mass Shift Enables Baseline Separation from Protiated Parent in SIM/ MRM

In LC-MS/MS or GC-MS selected ion monitoring (SIM), the target compound 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 (monoisotopic mass ~165.15 Da for the free base, nominal MW 165.27 Da) provides a +4.03 Da mass shift relative to the protiated parent (C₁₁H₁₅N; monoisotopic mass 161.120453 Da) . This δm of 4.03 Da exceeds the minimum Δm of 3 Da generally recommended to avoid isotopic cross-talk between the [M+H]⁺ analyte peak and the internal standard's natural-abundance ¹³C isotopologue peak [1]. In contrast, a D3-labeled analog (e.g., (2R)-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d3; MW 164.26 Da) provides only a +3 Da shift, which can overlap with the analyte's [M+3] isotopologue at higher concentrations [2]. The D4 label also avoids ambiguity with ¹³C₂ natural-abundance contributions (~1.1% per carbon), ensuring unambiguous peak assignment across the linear dynamic range of the assay [1].

LC-MS/MS quantitation stable isotope dilution selected ion monitoring

Chromatographic Isotopic Fractionation: N-Methyl Deuteration Produces pH-Dependent Resolution from Protiated Benzazepine, with Maximum Separation Near Amine pKa

Heys (1987) demonstrated that 3-[²H₃]methyl isotopomers of 7-bromo-8-methoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine exhibit a pH-dependent reversed-phase HPLC separation from unlabeled parent compound, with the isotopic fractionation reaching a maximum near the pKa of the amine (estimated pKa ~8–9 for tertiary benzazepine amines) [1]. The N-methyl deuteration contributes a polarity change (decreased lipophilicity) and an additional pKa shift caused by deuterium substitution at the nitrogen-bound methyl group [1]. This N-CD₃ vs N-CH₃ effect is directly relevant to 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4, which carries a deuterated N-methyl group. The isotopic separation factor (α) for N-methyl-deuterated vs unlabeled benzazepine was quantified at pH values between 4 and 8.7, with α > 1.0 throughout, confirming that the deuterated species consistently elutes earlier (is less retained) than the protiated analog on C18 stationary phases [1]. In contrast, O-methyl deuteration alone produced a smaller, pH-invariant fractionation [1].

HPLC method development isotope effects chromatographic resolution

Bioanalytical Validation: D4-Benzazepine Internal Standard Achieves 97.6% Mean Recovery in Human Plasma at 0.2 ng/mL LOQ

Gaudry et al. (1991) validated a GC-MS method for the benzazepine angiotensin-converting enzyme inhibitor CGS 16617 using a tetradeuterated (D4) plus di-¹³C-labeled analog as internal standard [1]. Across 72 quality-control samples spanning 0.2–100 ng/mL in human plasma, the D4-labeled IS achieved 97.6 ± 14.4% mean recovery, compared to 96.1 ± 16.2% for the unlabeled drug [1]. The limit of quantification was 0.2 ng/mL (200 pg/mL) using 1 mL plasma [1]. While this study used a structurally more complex benzazepine (CGS 16617), the core benzazepine-d4 labeling strategy and the demonstrated accuracy (within 2.4% of theoretical 100% recovery) are directly transferable to 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 used as an internal standard for simpler benzazepine analytes. In a separate study, Levandoski et al. (1986) demonstrated that deuterium-labeled benzazepine internal standards enabled a lower limit of quantification of 100 pg/mL for the α₂-antagonist SK&F 86466 (6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) in plasma using GC-MS with ammonia/CCl₄ chemical ionization [2].

method validation accuracy and precision clinical bioanalysis

Structural Differentiation from Lorcaserin-d4: Absence of 8-Chloro Substituent Enables Broader Analyte Coverage Without Halogen-Specific Ionization Bias

Lorcaserin-d4 (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-4,4,5,5-D4; MW 199.72 for free base) is the most commercially prominent deuterated 3-benzazepine internal standard . However, its aromatic chlorine substituent introduces differential extraction recovery and ionization behavior compared to dechloro-benzazepine analytes such as 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (dechloro-lorcaserin, an impurity of lorcaserin) . The chlorine atom increases logP by approximately 0.5–0.8 units and alters electrospray ionization efficiency in positive-ion mode due to the electron-withdrawing effect on the aromatic ring [1]. For laboratories quantifying dechloro-lorcaserin as a synthetic impurity or metabolite, 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 provides an exact isotopic match to the analyte without the chlorine-induced physicochemical discrepancy, thereby minimizing matrix-effect variability across plasma lots [1]. The molecular formulas confirm this differentiation: target compound C₁₁H₁₁D₄N (MW 165.27) vs. lorcaserin-d4 free base C₁₁H₁₀ClD₄N (MW 199.72) .

internal standard selection dechloro-benzazepine quantitation lorcaserin impurity profiling

Isotopic Enrichment and Chemical Purity: ≥95% Purity with D4 Label Integrity Supports Direct Use as Calibration Standard

Commercial specifications for 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 indicate a minimum chemical purity of 95% (HPLC) as supplied by TRC and designation as an analytical standard for HPLC . For comparison, lorcaserin-d4 maleate is supplied at ≥90% HPLC purity , and (2R)-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d3 is available as a research-grade isotope-labeled compound without specified purity thresholds [1]. The D4 labeling pattern (four deuterium atoms replacing four hydrogen atoms on the azepine ring and/or methyl group) provides a theoretical isotopic enrichment of >99% per deuterium position when synthesized via catalytic deuteration or deuterated precursor routes [2]. This level of enrichment ensures that the [M+H]⁺ ion of the IS has minimal contribution from incompletely labeled D3 or D2 species (<1% each), which is critical for maintaining linearity at the lower limit of quantification where IS signal contribution to the analyte channel would otherwise cause positive bias [2].

reference standard certification isotopic enrichment method calibration

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4: Priority Application Scenarios Based on Verified Differentiation Evidence


Quantitative LC-MS/MS Analysis of Dechloro-Lorcaserin and Related 3-Benzazepine Impurities in Pharmaceutical Quality Control

When quantifying dechloro-lorcaserin (1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) as a process impurity in lorcaserin drug substance, 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is the only commercially available SIL-IS that provides exact isotopic matching without the chlorine substituent present in lorcaserin-d4 . The +4 Da mass shift ensures baseline SIM/MRM separation from the protiated impurity , while the absence of chlorine eliminates differential ionization that would otherwise require matrix-matched calibration for each plasma or solvent lot . The ≥95% purity specification supports preparation of calibration standards with <5% systematic error contribution .

Bioanalytical Method Development and Validation for 3-Benzazepine-Derived Drug Candidates in Preclinical Pharmacokinetic Studies

For novel drug candidates containing the 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, this D4 compound serves as a fit-for-purpose internal standard for method development, benefiting from the demonstrated 97.6% recovery and 0.2 ng/mL LLOQ achieved with D4-benzazepine IS in human plasma GC-MS assays [1]. The pH-tunable chromatographic behavior of N-methyl deuterated benzazepines allows method developers to optimize the IS-analyte retention gap by adjusting mobile-phase pH (targeting pH near the amine pKa for maximum controlled separation) [2], thereby minimizing ion suppression while maintaining co-elution required for matrix-effect compensation.

Stable-Isotope-Labeled Tracer for In Vitro Metabolism Studies of Benzazepine Compounds Using High-Resolution Mass Spectrometry

In CYP450 metabolism or hepatocyte incubation studies, the D4 label enables simultaneous incubation of the protiated test compound with the deuterated analog as a stable-isotope tracer, allowing differentiation of enzymatically formed metabolites (protiated) from the internal standard (deuterated) by exact mass . The kinetic isotope effect (KIE) associated with N-CD₃ deuteration (k_H/k_D ≈ 1–3 for N-demethylation reactions) is well-characterized for benzazepines [2], enabling researchers to correct for metabolic switching effects when interpreting metabolite profiles.

Certified Reference Material for HPLC System Suitability Testing and Column Performance Qualification in Regulatory GMP Laboratories

The well-defined isotopic fractionation behavior of N-methyl deuterated benzazepines on C18 stationary phases [2] makes 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 suitable as a system suitability standard for evaluating chromatographic resolution and peak symmetry in HPLC methods targeting benzazepine pharmaceuticals. The consistently earlier elution of the deuterated species relative to the protiated analog (α > 1.0) provides a built-in, reproducible resolution test that is independent of analyte concentration and matrix composition [2].

Quote Request

Request a Quote for 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.